molecular formula C15H14N2O3 B412001 N-{4-nitrobenzyl}-4-methylbenzamide

N-{4-nitrobenzyl}-4-methylbenzamide

Cat. No.: B412001
M. Wt: 270.28g/mol
InChI Key: MRHPJZRRSVUYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-nitrobenzyl}-4-methylbenzamide is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety and a methyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-nitrobenzyl}-4-methylbenzamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-nitrobenzyl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(4-Aminobenzyl)-4-methylbenzamide.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-nitrobenzyl}-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

4-methyl-N-[(4-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)15(18)16-10-12-4-8-14(9-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

MRHPJZRRSVUYID-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.